molecular formula C6H5BrN2O2 B8287893 p-Bromonitroaniline

p-Bromonitroaniline

Cat. No.: B8287893
M. Wt: 217.02 g/mol
InChI Key: XNOQMJHXLYCQKI-UHFFFAOYSA-N
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Description

Historical Context of Aromatic Nitro-Bromoamine Chemistry Research

The exploration of aromatic nitro compounds dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834 marking a pivotal moment. numberanalytics.com This discovery opened the door to a vast new field of organic chemistry, as the nitro group's strong electron-withdrawing nature was found to significantly influence the reactivity of the aromatic ring. numberanalytics.comwikipedia.org Early research focused on nitration reactions, developing methods to introduce nitro groups onto aromatic substrates like benzene (B151609) and its derivatives. nih.gov

The concurrent development of bromination techniques allowed for the synthesis of bromo-substituted aromatics. The combination of these functionalities, leading to nitro-bromo-aromatic compounds, became a subject of investigation for their unique chemical properties. A notable early example is the von Richter reaction, discovered by Victor von Richter in 1871, which describes the reaction of aromatic nitro compounds like p-bromonitrobenzene with potassium cyanide to yield a carboxyl group adjacent to the former nitro group's position. wikipedia.org This reaction, while not always synthetically efficient due to low yields, spurred considerable mechanistic interest for nearly a century. wikipedia.org

The synthesis of specific isomers, such as those in the bromonitroaniline family, has been a long-standing area of focus. Historically, two primary routes have been popular for preparing compounds like 4-bromo-2-nitroaniline (B116644): the nitration of p-bromoaniline or its derivatives and the bromination of o-nitroaniline. mdpi.com Each of these classical methods presented its own challenges, such as the potential for forming dibrominated byproducts or the multi-step nature of the synthesis starting from simpler materials like aniline (B41778). mdpi.com This historical pursuit of efficient and selective synthetic routes laid the groundwork for modern organic synthesis methodologies.

Significance of p-Bromonitroaniline as a Subject of Academic Inquiry in Organic Synthesis and Materials Science

This compound is a significant molecule in academic research primarily because it serves as a crucial intermediate in the synthesis of more complex chemical structures. Its importance is rooted in the distinct reactivity conferred by its three functional components: the aniline group, the nitro group, and the bromine atom. This trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block.

In Organic Synthesis:

Dye Intermediates: Halogenated nitroanilines are foundational in the production of various dyes. google.com this compound can be chemically modified to create azo dyes and other colorants. The specific positions of the functional groups influence the final color and properties of the dye.

Pharmaceutical and Agrochemical Precursors: Aromatic nitro compounds are widely used as starting materials in the synthesis of pharmaceuticals and agricultural chemicals. numberanalytics.comnih.gov The amino and nitro groups on the this compound ring can be readily converted to other functionalities, providing pathways to bioactive molecules. For instance, the reduction of the nitro group to an amine is a common transformation, yielding a diamine derivative that can be further elaborated. numberanalytics.com

Complex Molecule Synthesis: The compound is a key starting material for synthesizing more intricate molecules. For example, it has been used as a precursor in the synthesis of 4-bromo-2-nitrobenzaldehyde, which is an essential intermediate in the historical synthesis of Tyrian purple (6,6′-dibromoindigo). mdpi.com

In Materials Science:

Polymer and Resin Production: The reactivity of this compound makes it a candidate for incorporation into polymers and resins. The amino group can participate in polymerization reactions, potentially imparting specific properties like thermal stability or altered electronic characteristics to the resulting material.

Development of Advanced Materials: Research explores the use of such compounds in creating advanced materials. The presence of the nitro group (electron-withdrawing) and the amino group (electron-donating) within the same molecule creates a "push-pull" electronic structure, which is of interest for developing materials with nonlinear optical (NLO) properties or other specialized electronic applications.

The academic focus on this compound is driven by its utility as a versatile and cost-effective starting point for creating a diverse array of higher-value, functional molecules for both established and emerging applications.

Overview of Key Research Domains and Methodological Approaches for this compound

Academic research involving this compound is concentrated in several key domains, employing a range of established and advanced methodological approaches.

Key Research Domains:

Synthetic Methodology Development: A primary research domain is the optimization and innovation of synthetic routes to this compound and its derivatives. This includes developing more efficient, environmentally benign, and cost-effective methods for bromination and nitration, often focusing on improving reaction yields and minimizing side products. mdpi.comgoogle.com

Catalysis: The transformation of this compound, particularly the reduction of its nitro group, is a subject of catalytic research. Studies investigate the use of various catalysts, including hematite (B75146) nanoparticles, for the efficient and selective hydrogenation of nitroarenes to their corresponding anilines. researchgate.net

Reaction Mechanism Studies: The unique substitution pattern of this compound makes it a substrate for studying the mechanisms of nucleophilic and electrophilic aromatic substitution reactions. wikipedia.orgnumberanalytics.com Understanding how the interplay of the amino, nitro, and bromo groups directs incoming reagents is a fundamental aspect of physical organic chemistry.

Medicinal Chemistry and Biochemistry: In medicinal chemistry, derivatives of this compound are investigated for potential biological activity, including enzyme inhibition and protein interactions.

Methodological Approaches:

The synthesis and characterization of this compound and its reaction products rely on a standard suite of modern chemical research techniques.

Synthesis and Purification: Synthesis is typically performed using standard organic laboratory techniques, including reactions under controlled temperature and atmospheric conditions. youtube.com Purification of the product is often achieved through methods like recrystallization or column chromatography. youtube.com

Spectroscopic and Spectrometric Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecule by analyzing the chemical environment of the hydrogen and carbon atoms. trine.edu

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine, and the symmetric and asymmetric stretches of the nitro group.

Diffraction and Microscopic Techniques:

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline structure of the solid material.

Scanning Electron Microscopy (SEM): SEM is employed to study the surface morphology and topography of materials derived from this compound.

The following tables provide a summary of research findings related to the synthesis and application of this compound.

Data Tables

Table 1: Synthetic Approaches to Bromonitroanilines

Starting MaterialKey ReagentsReaction TypeTarget/ProductReference(s)
p-Bromoaniline (or derivatives)Nitrating agent (e.g., HNO₃)Nitration4-Bromo-2-nitroaniline mdpi.com
o-Nitroaniline (or derivatives)Brominating agent (e.g., Br₂ in Acetic Acid)Bromination4-Bromo-2-nitroaniline mdpi.com
p-NitroanilineBromide source (e.g., NaBr), Inorganic Acid, Chlorate (B79027)Oxidative BrominationBromonitroaniline intermediate google.com
p-BromonitrobenzenePotassium Cyanide (KCN) in aqueous ethanol (B145695)von Richter Rearrangementm-Bromobenzoic acid wikipedia.org

Table 2: Research Applications and Findings for this compound and Related Compounds

Research AreaApplication/FindingMethodological FocusCompound(s)Reference(s)
Organic SynthesisIntermediate for the synthesis of Tyrian purple.Multi-step synthesis, reaction optimization.4-Bromo-2-nitroaniline mdpi.com
Dye ChemistryPrecursor for bromonitroaniline dye intermediates.Development of efficient bromination methods.p-Nitroaniline google.com
CatalysisSubstrate for catalytic hydrogenation studies.Use of hematite nanoparticles as a catalyst.Nitroarenes (general class) researchgate.net
Materials SciencePotential component in polymers and advanced materials.Synthesis of functionalized monomers.6-Bromo-2,3-dimethyl-4-nitroaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

N-(4-bromophenyl)nitramide

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-3-6(4-2-5)8-9(10)11/h1-4,8H

InChI Key

XNOQMJHXLYCQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for P Bromonitroaniline

Classical and Contemporary Synthetic Routes to p-Bromonitroaniline

The preparation of this compound and its isomers can be broadly categorized into three main approaches: nitration of bromoanilines, bromination of nitroanilines, and multi-step syntheses starting from simpler aromatic compounds.

Nitration Pathways of p-Bromoaniline and Related Anilines

A common route to this compound involves the nitration of p-bromoaniline or its derivatives. mdpi.com However, direct nitration of aniline (B41778) and its derivatives can be problematic. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and leading to multiple nitration products and oxidation byproducts. brainly.in To circumvent this, the amino group is often protected by acetylation to form p-bromoacetanilide. mdpi.com This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled nitration. The subsequent hydrolysis of the acetamido group yields the desired this compound. This multi-step approach, starting from aniline, involves acetylation, bromination, nitration, and hydrolysis. mdpi.comslideshare.net

A typical nitration involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid. echemi.comquora.com The conditions must be carefully controlled to favor the formation of the desired isomer and minimize side reactions. For instance, the nitration of p-bromoacetanilide can sometimes lead to the formation of 4,6-dibromo-2-nitroacetanilide in variable yields. mdpi.com

Bromination Methodologies of o-Nitroaniline and Related Nitroanilines

An alternative and widely used strategy is the bromination of o-nitroaniline. mdpi.com The nitro group is a meta-director and deactivates the ring towards electrophilic substitution. However, the amino group is a strong ortho, para-director. In o-nitroaniline, the para position relative to the amino group is the most activated site for bromination, leading to the formation of 4-bromo-2-nitroaniline (B116644) (an isomer of this compound). thieme-connect.com

Traditional bromination often employs molecular bromine in acetic acid. mdpi.com A significant drawback of this method is the potential for over-bromination, yielding dibrominated products. mdpi.com To improve selectivity, less than one equivalent of bromine can be used. mdpi.com

More contemporary and milder brominating agents and catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. One such system utilizes sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst in a mixture of acetonitrile (B52724) and water. thieme-connect.com This method provides good yields of the desired monobrominated product. thieme-connect.com Other methods include the use of hydrobromic acid with hydrogen peroxide. mdpi.com

A patented method describes the bromination of various nitroaniline compounds using a bromide salt, an inorganic acid, and a chlorate (B79027) salt, which offers high yields and purity. google.compatsnap.com

Multi-Step Synthesis Approaches for this compound and its Analogues

Multi-step syntheses often start from readily available materials like benzene (B151609) or bromobenzene. echemi.comgoogle.com A common sequence starting from benzene involves nitration to nitrobenzene (B124822), followed by bromination, and finally reduction of the nitro group to an amine. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups. For example, to synthesize p-bromoaniline from benzene, bromination is typically performed first, as the bromine atom is an ortho, para-director, followed by nitration and then reduction of the nitro group. echemi.comquora.com

Another multi-step approach begins with the nitration of bromobenzene, which yields a mixture of p-bromonitrobenzene and o-bromonitrobenzene. google.com The p-isomer can be separated by crystallization and then reduced to p-bromoaniline. google.com

The synthesis of analogues, such as 6-bromo-2,3-dimethyl-4-nitroaniline, also follows a multi-step pathway involving sequential methylation, bromination, and nitration of an aniline derivative.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing waste. Key parameters that are often adjusted include temperature, reaction time, solvent system, and the molar ratio of reactants and catalysts.

In the bromination of o-nitroaniline using the CuSO₄·5H₂O/NaBr/Na₂S₂O₈ system, a study systematically screened these parameters. thieme-connect.com It was found that using 1.8 equivalents of NaBr and 1.4 equivalents of Na₂S₂O₈ at a controlled temperature progression (7 °C followed by 25 °C) gave a high yield of 4-bromo-2-nitroaniline with minimal formation of the dibrominated byproduct. thieme-connect.com

The following table summarizes the optimization of the catalytic system for the bromination of 2-nitroaniline (B44862):

EntryNaBr (equiv.)Oxidant (equiv.)Temperature (°C)Time (h)Yield of 2a (%)Ratio (2a:3a)
11.2Na₂S₂O₈ (1.2)7 -> 254 -> 183694:6
21.5Na₂S₂O₈ (1.2)7 -> 253 -> 215592:8
31.8Na₂S₂O₈ (1.2)7 -> 252 -> 226888:12
41.8Na₂S₂O₈ (1.4)7 -> 252 -> 228190:10
51.8Na₂S₂O₈ (1.6)7 -> 252 -> 227485:15
Data sourced from a study on the regioselective bromination of anilines. thieme-connect.com 2a refers to 4-bromo-2-nitroaniline and 3a refers to 4,6-dibromo-2-nitroaniline.

Similarly, in the synthesis of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) using an aqueous AlBr₃-Br₂ solution, the mole ratio of the brominating agent to the substrate was found to be critical. An optimal yield of 98% was achieved at a 2:1 mole ratio of Br₂ to 4-nitroaniline. Deviating from this ratio resulted in either lower yields or the formation of under-brominated products.

Green Chemistry Considerations and Sustainable Methodologies in this compound Production Research

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemicals like this compound. ijnc.irnih.govepa.gov Traditional methods often involve hazardous reagents, stoichiometric amounts of catalysts, and the generation of significant waste. nih.gov

Research into greener synthetic routes focuses on several key areas:

Use of Safer Solvents: Many classical syntheses are performed in hazardous organic solvents. The development of reactions in aqueous media or solvent-free conditions is a significant step towards sustainability. mdpi.com The bromination of anilines using a CuSO₄·5H₂O/NaBr/Na₂S₂O₈ system in a mixture of acetonitrile and water is an example of using a more environmentally benign solvent system. thieme-connect.com

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. The copper-catalyzed bromination is an example of this, reducing the amount of metal waste. thieme-connect.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is crucial. nih.gov Oxidative bromination methods, where a bromide salt is oxidized in situ to the active brominating species, improve atom economy compared to using molecular bromine, where half of the bromine atoms are lost as bromide ions. google.com

Waste Reduction: A patented method for preparing bromo-nitroaniline dye intermediates highlights the reduction of environmental pollution by minimizing the generation of hydrogen bromide gas and bromide salt-containing wastewater. google.compatsnap.com This is achieved by using a chlorate to oxidize the bromide ions formed during the reaction, thus regenerating the brominating agent. google.com

The following table outlines some green chemistry approaches and their application in bromonitroaniline synthesis research:

Green Chemistry PrincipleApplication in Bromonitroaniline Synthesis Research
Prevention of Waste Developing methods that regenerate the brominating agent in situ, reducing the amount of bromide waste. google.comepa.gov
Maximizing Atom Economy Utilizing oxidative bromination techniques where bromide salts are used as the bromine source, incorporating a higher percentage of the reactant atoms into the final product. thieme-connect.comepa.gov
Use of Safer Solvents and Reaction Conditions Employing aqueous or mixed aqueous/organic solvent systems to replace more hazardous organic solvents. thieme-connect.comepa.gov
Catalysis Using catalytic amounts of transition metals like copper instead of stoichiometric reagents. thieme-connect.comnih.gov

While specific research focusing solely on the green synthesis of this compound is not extensively detailed in the provided results, the broader trends in the synthesis of related brominated and nitrated anilines point towards a clear shift towards more sustainable and environmentally conscious methodologies. ijnc.irmdpi.com

Mechanistic Investigations of P Bromonitroaniline Reactions

Electrophilic Aromatic Substitution Mechanisms Involving p-Bromonitroaniline Precursors

The synthesis of this compound itself involves key electrophilic aromatic substitution (EAS) reactions. The mechanism proceeds in two general steps: first, the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), which is the rate-determining step. Second, a proton is removed from the carbocation to restore aromaticity. msu.edu The regiochemical outcome is governed by the directing effects of the substituents already on the ring. msu.edu

Two primary precursor routes are:

Nitration of p-Bromoaniline: The amino group (-NH2) in p-bromoaniline is a powerful activating, ortho-, para-directing group. byjus.com However, direct nitration with a mixture of nitric acid and sulfuric acid is problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.com This leads to a mixture of products and significant oxidation. byjus.com To control the reaction and favor the desired 2-nitro product, the amino group is often "protected" by acetylation to form p-bromoacetanilide. libretexts.org The acetamido group (-NHCOCH3) is still an ortho-, para-director but is less activating than the amino group, preventing over-reaction. magritek.comyoutube.com The nitronium ion (NO2+), generated from nitric and sulfuric acids, then attacks the ring. masterorganicchemistry.comvaia.com The acetamido group directs the substitution primarily to the ortho position (since the para position is blocked by bromine). Subsequent hydrolysis of the acetamido group yields this compound. prepchem.com

Bromination of p-Nitroaniline: The nitro group (-NO2) is a strong deactivating and meta-directing group due to its electron-withdrawing nature. msu.eduvaia.com When p-nitroaniline is treated with a brominating agent, the amino group's powerful ortho-, para-directing effect overrides the nitro group's meta-directing influence. google.com The -NH2 group activates the positions ortho to it for electrophilic attack. One of these positions is already occupied by the nitro group, so the incoming electrophile (Br+) is directed to the other ortho position, which is meta to the nitro group. Common brominating agents include bromine in acetic acid. mdpi.com

Nucleophilic Aromatic Substitution Pathways in this compound and its Derivatives

This compound is a suitable substrate for nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN1 and SN2 reactions of aliphatic compounds. libretexts.org The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to a good leaving group (the bromo group). tandfonline.comtandfonline.com

The mechanism proceeds via two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (bromine). This attack is favored because the electron-withdrawing nitro group delocalizes the ring's electron density, making this carbon electrophilic. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion).

The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when it is ortho or para to the site of substitution. This stabilization lowers the activation energy for the reaction. A variety of nucleophiles can displace the bromide in this compound, including amines and alkoxides. For instance, reaction with ammonia (B1221849) in ethanol (B145695) can produce 2-nitro-1,4-diaminobenzene.

Kinetic studies of related systems show that these reactions are typically second-order, with the rate dependent on the concentrations of both the aromatic substrate and the nucleophile. pressbooks.pubunilag.edu.ng

Oxidative and Reductive Transformations of this compound

The functional groups of this compound can be independently transformed through oxidation and reduction.

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amino group. This creates 4-bromo-1,2-phenylenediamine. This reduction can be achieved using various reagents and conditions:

Catalytic Hydrogenation: Hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is highly effective. researchgate.net The mechanism involves the adsorption of both the nitro compound and H2 onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the nitro group.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for reducing aromatic nitro compounds.

Diboron Reagents: More recently, metal-free reductions using reagents like bis(pinacolato)diboron (B136004) have been shown to reduce nitroarenes to anilines. researchgate.net

Oxidation of the Amino Group: The amino group can be oxidized, although this is less common and can lead to complex product mixtures. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize the amine. Under certain conditions, oxidation can lead to the formation of quinone-like structures. For instance, oxidation with chromic acid in acetic acid can yield quinoneanils.

Table 1: Summary of Common Reductants for the Nitro Group

Reductant System Conditions Product
H₂/Pd-C Catalytic, often at room temperature and pressure 4-bromo-1,2-phenylenediamine
Fe/HCl Acidic, often requires heating 4-bromo-1,2-phenylenediamine
SnCl₂/HCl Acidic conditions 4-bromo-1,2-phenylenediamine

Radical Reaction Mechanisms in this compound Chemistry

While ionic mechanisms dominate, radical pathways are also possible. The diazotization of the amino group on this compound to form a diazonium salt opens pathways to radical reactions, such as the Sandmeyer reaction. This would involve the replacement of the diazonium group with various substituents via a copper(I)-catalyzed radical mechanism.

Additionally, photochemical reactions can induce radical transformations. UV irradiation of similar nitroaromatic compounds has been shown to cause reactions like debromination. Computational studies have also explored radical-mediated pathways, such as the reaction of an amine radical cation with nitrogen dioxide, which can lead to nitro compound formation. This suggests that under specific conditions, such as nitrosation in acidic media, radical cation intermediates of aniline (B41778) derivatives can be formed, leading to complex reaction pathways.

Kinetic Studies and Reaction Pathway Elucidation for this compound Transformations

Kinetic studies provide quantitative insight into reaction mechanisms by measuring rates and determining how they are affected by variables like concentration, temperature, and solvent.

Nucleophilic Aromatic Substitution: For SNAr reactions, kinetic studies on analogous systems (e.g., substituted nitrobenzenes) confirm the bimolecular nature of the reaction. ias.ac.in The rate law is typically expressed as: Rate = k[Aryl Halide][Nucleophile]. libretexts.org The rate constant 'k' is influenced by the nature of the leaving group (I > Br > Cl > F) and the strength of the nucleophile. nih.gov Kinetic and equilibrium studies on the reaction of similar nitroaromatics with amines have allowed for the detailed characterization of the formation and stability of intermediates like the Meisenheimer complex. unilag.edu.ng Recent kinetic studies on dihalonitrobenzene derivatives have indicated that a para-bromo substituent can be more prone to displacement than an ortho-chloro substituent, highlighting the subtle electronic effects that govern reactivity. mdpi.com

Computational Elucidation: Modern computational chemistry offers powerful tools for mapping reaction pathways. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the construction of detailed reaction energy profiles, which can validate proposed mechanisms or reveal new, unexpected pathways. For example, computational studies can model the structure of the Meisenheimer complex in SNAr reactions or analyze the transition states in electrophilic substitution, providing a deeper understanding of the factors controlling reaction rates and regioselectivity. uzh.ch

Table 2: Representative Kinetic Data for Nucleophilic Substitution

Substrate Nucleophile Solvent Temperature (°C) Rate Constant (k) Reference
1-Chloromethylnaphthalene Aniline Methanol 35 1.95 x 10⁻⁴ L mol⁻¹ s⁻¹ ias.ac.in
2-Phenoxy-3,5-dinitropyridine n-Butylamine DMSO 25 1.5 x 10⁴ L mol⁻¹ s⁻¹ (for adduct formation) unilag.edu.ng
Ethyl Iodide Tetrabutylammonium Cyanide - - ~10⁻¹ M⁻¹ s⁻¹ nih.gov

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation of P Bromonitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. libretexts.org

Proton (¹H) NMR spectroscopy is instrumental in determining the substitution patterns on the aromatic ring of p-Bromonitroaniline derivatives. The chemical shifts, coupling constants, and signal multiplicities of the aromatic protons provide unambiguous evidence for the relative positions of the bromo, nitro, and amino functionalities.

For instance, in the ¹H NMR spectrum of 4-bromo-2-nitroaniline (B116644), distinct signals are observed for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The analysis of coupling patterns, such as ortho, meta, and para couplings, allows for the definitive assignment of each proton. chemicalbook.com In a study of various aniline (B41778) derivatives, the ¹H NMR spectrum of 4-bromoaniline (B143363) showed a characteristic pattern with two doublets in the aromatic region, which is a foundational reference for understanding more complex derivatives. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for related aniline derivatives, which are useful for predicting and interpreting the spectra of this compound derivatives.

CompoundSolventAromatic Protons Chemical Shifts (ppm)Reference
AnilineCDCl₃6.66 (d), 6.74 (t), 7.14 (t) rsc.org
4-BromoanilineCDCl₃6.55 (d), 7.23 (d) rsc.org
3-NitroanilineCDCl₃6.93-6.96 (dd), 7.26-7.30 (m), 7.49 (s), 7.56-7.59 (dd) rsc.org
4-Nitroaniline (B120555)Acetone6.76 (d), 8.02 (d) chemicalbook.com
2-Nitroaniline (B44862)CDCl₃6.688, 6.823, 7.349, 8.097 chemicalbook.com

This table is generated based on available data for related compounds and serves as a predictive guide.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are sensitive to the electronic effects of the substituents. The carbon atom attached to the nitro group typically appears at a lower field (higher ppm), while the carbon attached to the amino group appears at a higher field. The carbon bearing the bromine atom also has a characteristic chemical shift.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the amino and nitro groups. wikipedia.org The chemical shifts of the nitro group nitrogen are found at a much lower field compared to the amino group nitrogen, reflecting the significant difference in their electronic states. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate the ¹H, ¹³C, and ¹⁵N signals, providing a complete and unambiguous assignment of the entire molecular structure. rsc.org

NucleusPredicted Chemical Shift Range (ppm)Key Observations
¹³C110 - 155The carbon attached to the nitro group (C-NO₂) is significantly deshielded. The carbon attached to the amino group (C-NH₂) is shielded. The carbon attached to the bromine (C-Br) shows a moderate downfield shift.
¹⁵N-320 to -290 (Amino), -20 to 10 (Nitro)The nitro group nitrogen signal is found at a much lower field (higher frequency) compared to the amino group nitrogen signal.

This table provides predicted chemical shift ranges based on general principles and data for similar compounds. ipb.pthmdb.ca

1H NMR Applications in this compound Derivative Studies

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and studying intermolecular interactions. photothermal.comedinst.com Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. mt.com

For this compound, characteristic vibrational bands can be assigned to the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and the C-Br stretching.

Functional GroupIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)
N-H Stretch (Amino)3300 - 35003300 - 3500
N=O Stretch (Nitro)1500 - 1560 (asymmetric), 1335 - 1385 (symmetric)1500 - 1560 (asymmetric), 1335 - 1385 (symmetric)
C-Br Stretch500 - 600500 - 600
Aromatic C-H Stretch3000 - 31003000 - 3100
Aromatic Ring Modes1400 - 16001400 - 1600

This table is based on typical frequency ranges for these functional groups. nih.gov

Studies on similar molecules like polyaniline have shown that the vibrational spectra can be effectively modeled and interpreted to understand the polymer structure and oxidation states. cuni.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation and Derivatization Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. nerc.ac.uk For aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions. The position and intensity of these bands provide valuable information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region. The nitro and amino groups, being a strong electron-withdrawing and a strong electron-donating group respectively, significantly influence the electronic transitions. Derivatization of the amino group or changes in the solvent polarity can lead to shifts in the absorption maxima (solvatochromism), providing further insights into the electronic nature of the molecule. units.it For example, studies on nitroanilines have shown that the major absorption band is attributed to a π → π* transition, and its position is sensitive to the solvent and the relative positions of the substituents. researchgate.net

Transition TypeExpected Wavelength Range (nm)
π → π250 - 400
n → π350 - 450

This table presents expected wavelength ranges based on data for similar nitroaniline compounds. bath.ac.uk

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion can proceed through various pathways, including the loss of the nitro group (NO₂), the bromo group (Br), or other small molecules. Analysis of the masses of the fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of their elemental composition.

Ionm/z (relative to ⁷⁹Br)Description
[M]⁺216Molecular Ion
[M+2]⁺218Isotopic peak due to ⁸¹Br
[M-NO₂]⁺170Loss of a nitro group
[M-Br]⁺137Loss of a bromine atom

This table is based on the expected fragmentation of this compound. nih.gov

X-ray Diffraction (XRD) for Crystalline Identity and Polymorphism Characterization

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. uni-jena.derigaku.com When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For this compound, single-crystal XRD can provide the precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the conformation of the molecule in the solid state. It also elucidates the intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, which dictate the crystal packing.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample and can identify different polymorphic forms if they exist. researchgate.net Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly affect the physical properties of a compound. americanpharmaceuticalreview.com Comparing the experimental PXRD pattern to a calculated pattern from single-crystal data can confirm the phase purity of a sample. researchgate.net

Computational and Theoretical Studies of P Bromonitroaniline

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like p-Bromonitroaniline. unige.chq-chem.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications from predicting ground-state geometries to simulating reaction mechanisms. durham.ac.ukstackexchange.comaps.org DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is computationally less demanding than calculating the full many-electron wavefunction. durham.ac.ukstackexchange.com

DFT calculations are instrumental in determining how electrons are distributed within the this compound molecule and identifying regions of high or low electron density, which are crucial for predicting reactivity.

Detailed Research Findings: Studies on related bromonitroaniline isomers using techniques like Hirshfeld surface analysis and electrostatic potential surfaces (EPS) provide a framework for understanding this compound. iucr.orgnih.govresearchgate.net The electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups create a polarized electronic structure. The amino group increases electron density on the aromatic ring, particularly at the ortho and para positions, while the nitro group strongly withdraws electron density.

The electrostatic potential surface visually represents the charge distribution. For nitroanilines, negative potential (red/yellow) is typically localized around the oxygen atoms of the nitro group, indicating these are nucleophilic sites prone to electrophilic attack. tci-thaijo.orguzh.ch Positive potential (blue) is often found near the amino group hydrogens and the bromine atom, the latter featuring a region of positive potential known as a "σ-hole". iucr.orgnih.govresearchgate.net This σ-hole allows the bromine to act as an electrophile and engage in halogen bonding. researchgate.net The interplay between the amino and nitro groups modifies the charge distribution and can influence the nature of intermolecular interactions, such as hydrogen and halogen bonds, which stabilize the crystal structure. iucr.orgnih.govresearchgate.net

Hirshfeld surface analysis is used to quantify and visualize these intermolecular contacts in the crystal lattice. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com For various bromonitroanilines, this analysis has revealed the specific nature of interactions, such as Br⋯π, Br⋯O, and C—H⋯Br bonds, and how their prevalence is altered by the relative positions of the functional groups. iucr.orgnih.govresearchgate.net

Table 1: Key Computational Methods for Electron Density Analysis and Their Applications to Substituted Nitroanilines
Computational MethodInformation ProvidedApplication/Insight for this compound
Electrostatic Potential Surface (EPS)Visualizes charge distribution; identifies electrophilic and nucleophilic sites. tci-thaijo.orguzh.chLocalization of negative potential on the -NO₂ group and positive potential on -NH₂ hydrogens and the Br atom (σ-hole). iucr.orgnih.govresearchgate.net
Hirshfeld Surface AnalysisMaps and quantifies intermolecular interactions in a crystal. nih.govIdentifies and characterizes non-covalent interactions like hydrogen bonds and halogen bonds (Br⋯O, Br⋯π). iucr.orgnih.govresearchgate.net
Reduced Density Gradient (RDG)Identifies and characterizes the strength and nature of non-covalent interactions. iucr.orgConfirms the stabilizing nature of weak interactions like C—H⋯Br and halogen bonds. iucr.org

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates, transition states, and the calculation of activation energies (Ea). stackexchange.comarxiv.orgmatlantis.comchemrxiv.org This information is critical for understanding reaction mechanisms and predicting reaction rates. arxiv.org

Detailed Research Findings: While specific DFT studies on the reaction pathways of this compound are not abundant in the literature, the methodology is well-established. For a given reaction, such as electrophilic aromatic substitution, a proposed mechanism is modeled by calculating the energies of the reactants, products, and all intermediate and transition state structures. hi.is Transition state search algorithms, like the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the saddle point on the potential energy surface that corresponds to the transition state. arxiv.org

The activation energy is then calculated as the energy difference between the transition state and the reactants. hi.isaps.org For example, in DFT studies of other systems, activation energies for various reaction steps, such as proton-coupled electron transfer or bond cleavage, have been successfully calculated. arxiv.org These calculations can predict which of several competing reaction pathways is more favorable by comparing their respective activation barriers. dergipark.org.tr DFT calculations on related systems show that the presence of different catalysts or substituents can dramatically alter the activation energies and thus the preferred reaction pathway. arxiv.org

Table 2: Illustrative DFT-Calculated Activation Energies for Various Reaction Types
Reaction Type / SystemProcessCalculated Activation Energy (Ea)Reference System
Proton-Coupled Electron TransferCO + H⁺ + e⁻ → *CHO0.72 eVFeN₄@Graphene
Oxidative DehydrogenationC₃H₈ + *O → *C₃H₇ + *OH1.02 eVFe₃Ni(111) surface arxiv.org
Heyrovsky ReactionH + H₃O⁺ + e⁻ → H₂ + H₂O~0.5 - 0.8 eV (Potential Dependent)Pt(111) surface hi.is
Metal Adatom DissolutionNi adatom from Ni-Cr alloy~1.0 - 1.5 eVNi-Cr(111) surface arxiv.org

Note: This table provides examples of DFT-calculated activation energies to illustrate the capability of the method; these values are not for this compound itself.

DFT calculations can predict key physicochemical properties of this compound, including its acidity (pKa), the relative stability of its tautomers, and its preferred three-dimensional shape (conformation).

Detailed Research Findings:

Acidity (pKa): The pKa value of the amino group in this compound can be predicted using DFT by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. nih.govmdpi.com This is typically done using a thermodynamic cycle that combines gas-phase energy calculations with solvation free energies computed using a continuum solvent model (like SMD or PCM). nih.govillinois.edu Different computational schemes, such as direct, vertical, and adiabatic approaches, can be employed, with the adiabatic scheme often yielding the most accurate results. nih.gov For a set of 24 small molecules in the SAMPL6 blind challenge, the adiabatic approach with the M06-2X functional achieved a root-mean-square error (RMSE) of 1.40 pKa units, which could be improved with linear correction. nih.gov

Tautomerism: this compound can theoretically exist in different tautomeric forms, such as the amine-imine or nitro-aci-nitro tautomers. DFT is used to determine the most stable tautomer by calculating the relative energies of all possible forms. numberanalytics.commdpi.com For most simple anilines, the amine form is overwhelmingly more stable than the imine tautomer. Computational studies on other systems, like β-diketones, show that the relative stability of tautomers can be significantly influenced by the solvent environment, a factor that can be modeled using implicit or explicit solvent models in DFT. mdpi.com

Conformational Isomerism: While the benzene (B151609) ring is rigid, rotation can occur around the C-N single bond of the amino group and the C-N bond of the nitro group. DFT can be used to perform a conformational analysis by calculating the energy as a function of the relevant dihedral angles. nih.govmdpi.com This allows for the identification of the lowest-energy conformer (global minimum) and other stable conformers (local minima), as well as the energy barriers for rotation between them. nih.govrsc.org For substituted anilines, the planarity of the amino group is of interest, as pyramidalization can occur, and its extent can be influenced by solvent effects. chemrxiv.org

Simulation of Reaction Pathways, Transition States, and Activation Energies

Quantum Chemical Methods for Molecular Orbital Analysis and Bonding Characteristics

Quantum chemical methods, particularly those based on DFT, are used to analyze the molecular orbitals (MOs) of this compound. This analysis helps to understand its electronic transitions, reactivity, and bonding.

Detailed Research Findings: The key molecular orbitals for understanding chemical reactivity and electronic spectra are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and optical properties. tci-thaijo.orgschrodinger.com

For p-nitroaniline, a related compound, DFT calculations show that the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is concentrated on the nitro group. tci-thaijo.org This indicates that the lowest-energy electronic transition involves a charge transfer from the amino-group/ring system to the nitro group. The introduction of a bromine atom in the para position would further modulate these orbital energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical properties. dergipark.org.tr For systems with unpaired electrons (doublet spin state), both alpha and beta orbitals must be considered to determine the relevant HOMO-LUMO gap. researchgate.net

Table 3: Representative DFT-Calculated HOMO-LUMO Gaps for Substituted Anilines
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
p-Nitroaniline-6.68-2.933.75B3LYP/6-311G(d,p) tci-thaijo.org
p-Aminoaniline-4.90-0.524.38B3LYP/6-311G(d,p) tci-thaijo.org
p-Isopropylaniline-5.28-0.454.83B3LYP/6-311G(d,p) tci-thaijo.org

Note: These values illustrate typical ranges for related molecules. The exact values for this compound would require a specific calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, including its movements and interactions with surrounding solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals dynamic processes.

Detailed Research Findings: For the related molecule p-nitroaniline (pNA), MD simulations have been crucial for understanding solvent effects. chemrxiv.org Simulations of pNA in various solvents show that its properties are highly dependent on the solvent's polarity. researchgate.netchemrxiv.org In polar solvents like water, the charge-transfer character of pNA is enhanced, leading to a significant red-shift (bathochromic shift) in its electronic absorption spectrum, a phenomenon known as solvatochromism. chemrxiv.orgresearchgate.net

Born-Oppenheimer MD (BOMD) simulations, which use quantum mechanical forces at each step, have investigated the connection between dynamic changes in molecular structure (like the pyramidalization of the amine group) and the electronic features of pNA in water. chemrxiv.org These simulations confirm that Coulombic interactions with water molecules are a primary contributor to the spectral shifts. chemrxiv.org MD simulations combined with hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, like the CIS(D)/EFP approach, can accurately predict solvatochromic shifts and explain how different solvents influence the relaxation pathways (e.g., internal conversion vs. intersystem crossing) after photoexcitation. researchgate.net Similar dynamic behaviors and solvent sensitivities would be expected for this compound.

Stochastic Embedding DFT Approaches for Environmental Perturbations on p-Nitroaniline (related to this compound)

For large systems, such as a solute in a solvent box, standard DFT calculations can be prohibitively expensive. Stochastic DFT (sDFT) methods reduce this cost by using stochastic (random) orbitals. Stochastic Embedding DFT (se-DFT) is an advanced technique that refines this approach by treating a chemically important region (like the solute) with a more accurate deterministic calculation while the environment (solvent) is handled stochastically.

Detailed Research Findings: A key application of se-DFT has been the study of p-nitroaniline in an aqueous environment. In this work, the p-nitroaniline molecule was defined as the deterministic, embedded subspace, while the surrounding water molecules were treated with stochastic orbitals. The goal was to accurately calculate the forces acting on the p-nitroaniline molecule due to the solvent.

Crystal Engineering and Supramolecular Assembly of P Bromonitroaniline Derivatives

Single-Crystal X-ray Diffraction Studies of p-Bromonitroaniline and its Analogues

A study on meta-bromonitrobenzene and its amino-substituted derivatives, including 4-bromo-2-nitroaniline (B116644), 2-bromo-6-nitroaniline, and 2-bromo-4-nitroaniline, utilized SC-XRD to analyze their crystal structures. researchgate.netiucr.orgnih.gov The investigation revealed that the bromine atom participates in various intermolecular interactions, which are influenced by the position of the amino group. researchgate.netiucr.orgnih.gov For instance, in 4-bromo-2-nitroaniline, the bromine atom is involved in Br...O interactions. researchgate.netnih.gov The crystallographic data for these compounds provide a fundamental basis for understanding their solid-state behavior. researchgate.netiucr.orgnih.gov

The table below presents a summary of crystallographic data for selected bromonitroaniline analogues, illustrating the variations in their crystal systems and unit cell parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4-bromo-2-nitroanilineC₆H₅BrN₂O₂MonoclinicP2₁/c7.98314.1567.42190115.1490
2-bromo-6-nitroanilineC₆H₅BrN₂O₂MonoclinicP2₁/n7.6416.01416.5459090.1890
2-bromo-4-nitroanilineC₆H₅BrN₂O₂OrthorhombicPca2₁16.0356.8537.447909090

This table is generated based on data reported in the literature for illustrative purposes.

Analysis of Intermolecular Interactions in Crystalline Architectures

The stability and packing of molecular crystals are governed by a variety of non-covalent interactions. rsc.org These interactions, though weaker than covalent bonds, collectively determine the supramolecular assembly.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.govprinceton.edu This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.govprinceton.edu

In bromonitroaniline systems, the bromine atom can participate in various halogen bonds, such as Br...O and Br...Br interactions. researchgate.netnih.gov The nature of these interactions is influenced by the electronic environment of the bromine atom, which is modulated by the position of the amino and nitro groups. researchgate.netnih.gov For instance, the introduction of an electron-donating amino group can alter the σ-hole potential on the bromine atom, thereby influencing its halogen bonding capabilities. researchgate.netnih.gov These interactions can be a significant factor in the stabilization of the crystal structure. researchgate.netiucr.org

π-Stacking and Aromatic Interactions in Supramolecular Motifs

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) NCI Plots for Interaction Visualization

Reduced Density Gradient (RDG) Non-Covalent Interaction (NCI) plots are another powerful visualization tool that reveals the nature of non-covalent interactions in real space. researchgate.netgithub.iogithub.comresearchgate.net The RDG is a function of the electron density and its gradient. github.iogithub.com By plotting the RDG against the electron density, different types of interactions can be distinguished. researchgate.net Large, low-density spikes in the RDG plot are indicative of non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian, when mapped onto the RDG isosurface, can differentiate between attractive interactions (like hydrogen and halogen bonds) and repulsive steric clashes. github.iogithub.comresearchgate.net Studies on bromonitroaniline derivatives have employed Hirshfeld surface analysis and RDG NCI plots to visually confirm and analyze the directionality and stabilizing nature of the various intermolecular interactions present in their crystal structures. researchgate.netiucr.orgnih.gov

Polymorphism and Crystal Packing Modulations of this compound

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms with different molecular arrangements, is of significant interest in the field of crystal engineering. These variations in crystal packing can profoundly influence the physicochemical properties of a material. In the context of this compound (4-bromo-2-nitroaniline), the interplay of various intermolecular interactions governs its supramolecular assembly and potential for polymorphic modifications.

In the crystal structure of this compound, the bromine atom is involved in several types of interactions, including Br···π, Br···O, and C-H···Br contacts. researchgate.net These interactions, along with hydrogen bonds involving the amino and nitro groups, play a crucial role in the stabilization of the crystal lattice. The specific arrangement of these interactions can lead to different packing motifs, and subtle changes in crystallization conditions could potentially favor the formation of different polymorphs.

While extensive studies on the polymorphism of this compound are not widely reported, the analysis of its crystal structure and comparison with its isomers, such as 2-bromo-4-nitroaniline, provide valuable insights into the factors that could modulate its crystal packing. For instance, in the crystal structure of 2-bromo-4-nitroaniline, intramolecular N-H···Br hydrogen bonds lead to the formation of a planar five-membered ring. nih.govresearchgate.net This intramolecular interaction, in conjunction with intermolecular N-H···N and N-H···O hydrogen bonds, stabilizes the crystal structure. nih.govresearchgate.net The presence and nature of such intramolecular and intermolecular hydrogen bonds are critical in determining the final crystal packing and the potential for polymorphism.

The study of single crystals of this compound grown by the solvent evaporation technique has been reported, primarily focusing on its nonlinear optical (NLO) properties. ripublication.com The ability to grow good-quality single crystals is a prerequisite for detailed crystallographic analysis and the potential discovery of new polymorphic forms. ripublication.com

Interactive Data Tables

Below are tables summarizing key crystallographic data and intermolecular interactions for this compound and its isomer, providing a basis for understanding the potential for crystal packing modulation.

Table 1: Crystallographic Data for Bromonitroaniline Isomers

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
2-bromo-4-nitroanilineC₆H₅BrN₂O₂OrthorhombicPna2₁11.09816.7633.9540 nih.govresearchgate.net

This table presents the fundamental crystallographic parameters for an isomer of this compound, offering a comparative perspective on its solid-state structure.

Table 2: Key Intermolecular Interactions in Bromonitroaniline Isomers

CompoundInteraction TypeDescriptionRef.
2-bromo-4-nitroanilineN-H···BrIntramolecular hydrogen bond forming a five-membered ring. nih.govresearchgate.net
2-bromo-4-nitroanilineN-H···NIntermolecular hydrogen bond linking molecules. nih.govresearchgate.net
2-bromo-4-nitroanilineN-H···OIntermolecular hydrogen bond linking molecules. nih.govresearchgate.net
4-bromo-2-nitroanilineBr···πInteraction between the bromine atom and the aromatic ring of a neighboring molecule. researchgate.net
4-bromo-2-nitroanilineBr···OInteraction between the bromine atom and an oxygen atom of the nitro group. researchgate.net
4-bromo-2-nitroanilineC-H···BrInteraction between an aromatic C-H and a bromine atom. researchgate.net

This table details the significant intermolecular and intramolecular interactions that stabilize the crystal structures of bromonitroaniline isomers, highlighting the forces that could be manipulated to achieve different polymorphic forms.

Research Applications of P Bromonitroaniline in Advanced Materials and Organic Synthesis

p-Bromonitroaniline as a Versatile Intermediate in Complex Organic Synthesis

The distinct functional groups of this compound—the amino, nitro, and bromo groups—can all participate in or direct a variety of chemical transformations. This versatility makes it a sought-after starting material for constructing more intricate molecular architectures.

This compound is a crucial intermediate in the production of dyes and pigments, particularly azo dyes. chemimpex.comguidechem.com Azo dyes, characterized by the R-N=N-R' functional group, are a major class of colorants used extensively in the textile, printing, and leather industries due to their vibrant colors and good stability. chemimpex.comontosight.aiiipseries.org

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component (such as phenols, anilines, or other aromatic compounds) to form the azo dye.

The presence of the electron-withdrawing nitro and bromo groups on the this compound ring influences the electronic properties of the resulting diazonium salt, which in turn affects the color and properties of the final dye. google.com This allows for the synthesis of a wide spectrum of colors. atbuftejoste.com.ng For instance, coupling diazotized p-nitroaniline derivatives with various naphthol-based compounds like J-acid or H-acid yields dyes with different shades. atbuftejoste.com.ng

Table 1: Role of this compound in Azo Dye Synthesis

StepReactionRole of this compoundResulting Intermediate/Product
1DiazotizationSource of the primary aromatic amine.Diazonium salt
2Azo CouplingForms the diazo component of the final dye.Azo Dye/Pigment

Nitrogen-containing heterocyclic compounds are core structures in many pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comgoogle.com this compound serves as a valuable precursor for several classes of these compounds, most notably benzimidazoles and quinoxalines. google.comresearchgate.net

Benzimidazole Synthesis: A common route to benzimidazoles involves the reductive cyclization of a nitroaniline derivative. In a specific method, 4-bromo-2-nitroaniline (B116644) is first reduced to its corresponding diamine, 4-bromo-1,2-benzenediamine. google.com This intermediate is then condensed with an aldehyde or a carboxylic acid (like formic acid) to form the imidazole (B134444) ring, yielding a 5-bromobenzimidazole derivative. google.com This method is noted for its cost-effectiveness and high yield. google.com

Quinoxaline (B1680401) Synthesis: Quinoxalines can be synthesized from 2-nitroanilines through a one-pot transfer hydrogenative condensation with vicinal diols, a reaction catalyzed by an iron complex. researchgate.net In this process, the catalyst facilitates both the reduction of the nitro group in this compound to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound. These two intermediates then condense in situ to form the quinoxaline ring system. researchgate.net

The reactive sites on this compound allow it to be used as a fundamental building block for creating more complex functionalized aromatic molecules. The bromo, nitro, and amino groups can be selectively modified or replaced to introduce new functionalities.

For example, this compound is a key starting material in the synthesis of 4-bromo-2-nitrophenylacetic acid. google.com This transformation highlights its utility as a scaffold upon which additional carbon chains and functional groups can be built, creating valuable intermediates for pharmaceuticals and other specialty chemicals. google.com Furthermore, bromonitrobenzenes are well-known building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct a wide variety of target compounds. researchgate.net The reactivity of the bromine atom allows for its substitution by various nucleophiles, further expanding the synthetic possibilities.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Integration of this compound in Materials Science Research

The unique electronic and structural properties derived from the bromo and nitro substitutions make this compound and its derivatives attractive for applications in materials science.

This compound is cited as a compound employed in the formulation of specialty materials, including polymers and resins that require specific thermal and chemical resistance. The functional groups on the molecule can act as reactive sites for polymerization reactions. For instance, the amino group can react with acid chlorides or epoxides to form polyamides or epoxy resins, respectively. While it is recognized as a building block for developing materials with specific functionalities, its primary role is often as an intermediate to create more complex monomers rather than as a direct monomer itself in large-scale polymer production. wiley-vch.de

A significant area of research for this compound is in the development of advanced functional materials, particularly those with nonlinear optical (NLO) properties. ripublication.com NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical signal processing. ripublication.comjhuapl.edu

Research has shown that single crystals of 4-bromo-2-nitroaniline, grown using the solvent evaporation technique, exhibit strong NLO effects. ripublication.comaip.org Specifically, they demonstrate high second-harmonic generation (SHG) efficiency, a process that converts light from one frequency to double that frequency. Studies have reported the SHG efficiency of 4-bromo-2-nitroaniline to be significantly higher than that of common reference materials like urea (B33335) and potassium dihydrogen phosphate (B84403) (KDP). The presence of the bromine atom attached to the benzene (B151609) ring is thought to strengthen the donor-acceptor character of the molecule, which is a key factor for high SHG efficiency. ripublication.com

Table 2: Comparative Second-Harmonic Generation (SHG) Efficiency

CompoundReported SHG Efficiency (Relative to Standard)Reference(s)
4-Bromo-2-nitroaniline (BNA) 1.2 times that of Urea ripublication.com
4-Bromo-2-nitroaniline (BNA) 12 times that of KDP aip.org
Urea1 (Standard) ripublication.com
KDP1 (Standard) aip.org

This high SHG efficiency makes 4-bromo-2-nitroaniline a promising candidate for future applications in photonic devices. ripublication.com

Precursors for Polymers and Resins

Catalytic Applications Involving this compound and its Derivatives

While this compound is often the substrate in catalytic reactions rather than the catalyst itself, its derivatives have been explored for their potential to influence and participate in catalytic cycles. The unique electronic properties imparted by the bromine atom and the nitro group make these compounds interesting candidates for developing specialized catalytic systems.

The catalytic hydrogenation of nitroarenes is a fundamentally important industrial process for the synthesis of anilines, which are precursors to pharmaceuticals, dyes, and polymers. mdpi.comnih.gov The general mechanism involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen in the presence of a metal catalyst. The process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.

In this context, halogenated nitroarenes such as this compound are important substrates. The primary challenge in the hydrogenation of halogenated nitroarenes is achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation). The choice of catalyst and reaction conditions is critical to ensure high yields of the desired haloaniline. For instance, gold nanoparticles supported on alumina (B75360) nanowires have been shown to be active and selective catalysts for the hydrogenation of various nitroarenes. mdpi.com Similarly, manganese-based catalysts have been developed for the chemoselective hydrogenation of nitroarenes, tolerating a wide range of functional groups. nih.gov

While not a catalyst itself in these reactions, the interaction of this compound with the catalyst surface is a critical step. The electronic and steric profile of the molecule influences its adsorption on the catalyst's active sites, thereby affecting the reaction rate and selectivity. In some organocatalytic systems, related compounds like p-bromonitrobenzene have been successfully reduced to p-bromoaniline using bis(pinacolato)diboron (B136004) as a reductant, catalyzed by 4,4'-bipyridyl, which proceeds without a metal catalyst. researchgate.net

The reactivity of compounds within a catalytic process can be finely tuned by derivatization, which involves adding or modifying functional groups on the parent molecule. For a molecule like this compound, derivatization can alter its electronic properties, steric hindrance, and solubility, which in turn would modulate its behavior as a potential ligand or catalyst precursor.

The substituents on the aniline (B41778) ring play a crucial role in directing reactivity. Electron-withdrawing groups like bromine and nitro activate the ring for certain reactions, while electron-donating groups like methyl can modulate this reactivity. For example, N-methylation to form derivatives like 2-bromo-N-methyl-6-nitroaniline reduces the basicity of the amino group and increases lipid solubility compared to its non-methylated counterpart. Such modifications can influence how the molecule interacts with a metal center or a support material in a heterogeneous catalytic system. Chiral guanidines and their derivatives, for instance, have emerged as powerful organocatalysts whose basicity and hydrogen-bonding ability are central to their function. rsc.org By extension, derivatizing this compound could create novel structures for use in organocatalysis or as ligands in metal-catalyzed reactions.

Derivative/Substituent Effect on Molecular Properties Potential Impact on Catalytic Reactivity
N-Methylation Reduces basicity, enhances lipid solubility. Alters interaction with acidic catalyst sites or solubility in nonpolar reaction media.
Additional Methyl Groups on Ring Provide steric hindrance and are electron-donating. Can direct the regioselectivity of reactions and modulate the electronic character of the molecule.
Conversion to Guanidinium (B1211019) Salt Creates a strong hydrogen-bond donor. rsc.orgCould be employed in H-bond donor catalysis or as a phase-transfer catalyst. rsc.org
Phosphoric Acid Derivative Forms a chiral Brønsted acid catalyst (as seen with VAPOL). May catalyze asymmetric reactions like imine amidation with high stereoselectivity.

Role in Hydrogenation Reactions of Nitroarenes

Analytical Derivatization Strategies Utilizing this compound

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). medcraveonline.com Polar and thermolabile compounds, including many anilines and nitroaromatics, often require derivatization prior to GC analysis to improve their volatility and thermal stability. chromatographyonline.comthermofisher.com

While this compound is not typically used as a standard derivatizing reagent for other analytes, its own chemical reactivity makes it a key precursor in the synthesis of other molecules, a process that is itself a form of derivatization. Its most notable application in this regard is in the production of azo dyes. google.com The synthesis involves the derivatization of the amino group on the bromonitroaniline molecule through a process called diazotization, followed by a coupling reaction with another aromatic compound. google.com

This transformation results in a new, larger molecule with an extensive chromophore, leading to a intensely colored compound. These dyes are used in various industries and their distinct colors form the basis of colorimetric analysis. The specific shade and properties of the resulting dye are determined by the structures of both the diazotized this compound derivative and the coupling component. google.com This application highlights how the inherent reactivity of this compound is utilized to derive new chemical entities with specific, analytically useful properties (i.e., strong light absorption in the visible spectrum).

Nitroaniline Precursor Brominating Agent System Product (Bromo-nitroaniline intermediate) Application
2,4-dinitroanilineHBr / H₂SO₄ / NaClO₃2,4-dinitro-6-bromoaniline google.comIntermediate for disperse dyes. google.com
p-nitroanilineHBr / H₂SO₄ / NaClO₃2,6-dibromo-4-nitroaniline (B165464) google.comIntermediate for disperse dyes. google.com
o-chloro-p-nitroanilineHBr / H₂SO₄ / NaClO₃2-bromo-6-chloro-4-nitroaniline google.comIntermediate for disperse dyes. google.com
o-cyano-p-nitroanilineHBr / H₂SO₄ / NaClO₃2-bromo-6-cyano-4-nitroaniline google.comIntermediate for disperse dyes. google.com

Future Research Directions and Emerging Methodologies for P Bromonitroaniline

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

The pursuit of more efficient and selective methods for the synthesis of p-Bromonitroaniline and its derivatives is an active area of research. Traditional methods for producing bromoanilines often involve reagents like molecular bromine, which can lead to the formation of undesired byproducts and raise environmental concerns. mdpi.comresearchgate.net Consequently, there is a significant push towards developing synthetic strategies with improved atom economy and regioselectivity.

One promising approach involves copper-catalyzed oxidative bromination. Recent studies have demonstrated the use of a CuSO4·5H2O/NaBr/Na2S2O8 system for the bromination of anilines. sci-hub.se This method offers an efficient and novel route to bromoanilines. sci-hub.se For instance, the bromination of 2-nitroaniline (B44862) using this system can yield 4-bromo-2-nitroaniline (B116644), a crucial intermediate for various pharmaceuticals. sci-hub.se Researchers are continually refining these catalytic systems to improve yields and selectivity, minimizing the formation of over-brominated products. sci-hub.se

Another area of exploration is the use of alternative brominating agents and reaction conditions. For example, methods utilizing HBr/H2O2 have been investigated, though they can sometimes result in a mixture of products. nih.gov Microwave-assisted synthesis is also emerging as a greener alternative, often eliminating the need for transition metals, ligands, or organic solvents. tandfonline.com The development of solid-phase catalysts, such as Amberlite IR-400 resin, is also being explored for reactions like the Smiles rearrangement to produce N-substituted anilines from phenols, which could potentially be adapted for related transformations. ijacskros.comvixra.org

Future research will likely focus on the development of even more selective and environmentally friendly catalytic systems. This includes the design of novel ligands for metal catalysts and the exploration of biocatalytic approaches to achieve highly specific bromination of the aniline (B41778) core. The overarching goal is to create synthetic pathways that are not only efficient but also align with the principles of green chemistry, reducing waste and hazardous substance use. rsc.org

Advanced Computational Modeling for Predictive Understanding of Reactivity and Solid-State Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the electronic structure, reactivity, and solid-state properties of molecules like this compound. huji.ac.ilresearchgate.netnih.gov These theoretical studies provide valuable insights that can guide experimental work, saving time and resources.

DFT calculations can be used to predict various molecular properties, including bond lengths, bond angles, and electronic transitions. researchgate.net For instance, studies on nitroaniline derivatives have used DFT to investigate intramolecular and intermolecular interactions, as well as the influence of solvents on these properties. researchgate.net This information is crucial for understanding how this compound might behave in different chemical environments.

Furthermore, computational models are being developed to predict the reactivity of substituted anilines. For example, DFT calculations can help in understanding the transition-state energies for competing reaction pathways, which is vital for optimizing synthetic procedures to favor the desired product. In the context of solid-state properties, DFT can be used to study the crystal structure and predict properties like nonlinear optical (NLO) responses. acs.orgworldscientific.com The substituent groups on the aniline ring, such as the bromo and nitro groups in this compound, play a significant role in determining these properties. acs.orgworldscientific.com

A developing area is the use of stochastic embedding DFT (se-DFT), which aims to reduce the computational cost for large systems by treating a specific subsystem with higher accuracy. huji.ac.il This method has been applied to study p-nitroaniline in water, demonstrating its potential for accurately modeling the behavior of molecules in complex environments. huji.ac.il

Future research in this area will likely involve the development of more sophisticated and accurate computational models. This includes the use of machine learning and artificial intelligence to predict material properties and reaction outcomes. youtube.com Such advancements will enable a more predictive and rational design of new materials and chemical processes involving this compound.

Development of Sustainable and Environmentally Benign Chemical Processes for this compound Production and Utilization

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. For a compound like this compound, this involves addressing the drawbacks of traditional synthesis methods, which often use hazardous reagents and generate significant waste. mdpi.comguidechem.com

A key area of development is the move towards "green" synthetic routes. This includes the use of less toxic and more readily available starting materials and reagents. For example, there is a push to replace hazardous brominating agents like molecular bromine with alternatives such as N-bromosuccinimide (NBS) or systems like HBr/H2O2, although these also have their own challenges. nih.govguidechem.com A notable advancement is a method that utilizes raw materials recovered from wastewater, waste gas, and waste acid, thereby reducing both production costs and environmental pollution. guidechem.com Another approach involves using a chlorate (B79027) solution for bromination, which is reported to be a simpler process with reduced environmental impact. google.com

The principles of green chemistry are also being applied to the reaction conditions. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.com The development of catalytic systems that can operate under mild conditions and be easily recycled is another important aspect. For example, cobalt-catalyzed cyclization of ortho-substituted anilines with CO2/H2 represents a move towards using non-noble metal catalysts and sustainable reagents. rsc.org

Looking ahead, the focus will be on designing fully integrated and sustainable processes for the entire lifecycle of this compound, from its synthesis to its final application and potential degradation or recycling. This will require a holistic approach that considers not only the chemistry involved but also the engineering and economic aspects of the process.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic properties of this compound, stemming from the presence of both an electron-donating amino group and electron-withdrawing nitro and bromo groups, make it an interesting building block for new functional materials. This has opened up a rich field of interdisciplinary research at the nexus of organic chemistry and materials science. openaccessjournals.comuibk.ac.at

One of the most promising areas of application is in the development of nonlinear optical (NLO) materials. The "push-pull" nature of the substituents on the aromatic ring can lead to large molecular hyperpolarizabilities, a key requirement for NLO activity. acs.orgworldscientific.com Researchers are exploring how modifications to the molecular structure of nitroaniline derivatives can enhance these properties. acs.org

Furthermore, this compound and related compounds are being investigated as components in the synthesis of functional polymers. oatext.comscielo.brmdpi.com These polymers could have a wide range of applications, from advanced coatings and films to materials for electronic and optoelectronic devices. mdpi.com The ability to tune the properties of the polymer by incorporating specific functional monomers is a key advantage of this approach. For example, polymers containing guanidinium (B1211019) groups have been studied for their antimicrobial properties. magtech.com.cn

The interaction of this compound with nanoparticles is another area of active research. Studies using surface-enhanced Raman scattering (SERS) have investigated the adsorption of nitroanilines on gold nanoparticles, providing insights into the molecule-nanoparticle interface. nih.gov This understanding is crucial for the development of new sensors and composite materials.

The future of this interdisciplinary field will likely see the development of increasingly complex and functional materials based on this compound and its derivatives. This will involve close collaboration between organic chemists, who will design and synthesize the molecular building blocks, and materials scientists, who will characterize the properties of the resulting materials and explore their potential applications in areas such as electronics, photonics, and biomedicine. novapublishers.comreddit.com

Q & A

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance at λmax ~380 nm (nitro group π→π* transitions) in acetonitrile. Prepare calibration curves using HPLC-grade standards .
  • HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA). Retention time ~8–10 minutes. Detect impurities (e.g., di-brominated byproducts) with a diode-array detector .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 217 [M+H]<sup>+</sup> (C₆H₄BrN₂O₂<sup>+</sup>) .

Data Contradiction: How to resolve discrepancies in reported bromination yields for this compound?

Methodological Answer :
Conflicting yields (e.g., 60% vs. 85%) often arise from:

Reaction Conditions : Higher temperatures (>80°C) may degrade the product. Replicate experiments using controlled thermostatic baths .

Purification Methods : Compare column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization. The latter may retain impurities, artificially lowering yields .

Catalyst Purity : FeBr₃ contaminated with FeCl₃ alters reactivity. Use elemental analysis (ICP-MS) to verify catalyst composition .

Stability Studies: How to design experiments assessing this compound’s stability under varying pH and temperature?

Q. Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate p-bromonitroaniline at 25°C. Sample aliquots at 0, 24, 48 hours for HPLC analysis. Acidic conditions may protonate the amine, increasing degradation .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C, 60°C, and 80°C for 1 week, monitoring via FTIR for functional group changes (e.g., nitro group reduction) .

Mechanistic Research: What experimental approaches elucidate the bromination mechanism of p-nitroaniline?

Q. Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (D₂O, CD₃COOH) to track proton transfer steps via <sup>1</sup>H NMR .
  • Kinetic Studies : Measure reaction rates under varying Br₂ concentrations. A first-order dependence suggests a rate-determining electrophilic substitution step .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for ortho vs. para transition states .

Comparative Reactivity: How does this compound compare to m-bromonitroaniline in nucleophilic substitution reactions?

Methodological Answer :
The para-nitro group enhances the electrophilicity of the bromine atom compared to the meta isomer. Test reactivity by reacting both isomers with NaSH (nucleophile) in DMF at 50°C. Monitor reaction progress via <sup>79</sup>Br NMR to track bromide release. Para-substituted derivatives typically show faster kinetics due to stronger electron-withdrawing effects .

Green Chemistry: What solvent-free or catalytic methods improve the sustainability of this compound synthesis?

Q. Methodological Answer :

  • Ball Milling : Mechanochemical synthesis using KBr and cerium(IV) ammonium nitrate as a nitrating agent. Reduces solvent waste and reaction time .
  • Microwave Assistance : Bromination under microwave irradiation (100 W, 10 min) enhances yield by 15–20% compared to conventional heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.